Metal Complex Stability: A Comparative Advantage of the (Z)-Isomer over its (E)-Isomer
The (Z)-stereoisomer of 2-(hydroxyimino)acetic acid forms more stable metal complexes compared to the (E)-isomer. This is a class-level inference for the parent compound, supported by direct quantitative data from studies on the analogous 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid system. The (Z)- or syn-isomer exhibits a higher formation constant (log K) with Cu(II) ions, indicating a thermodynamically favored chelation geometry [1].
| Evidence Dimension | Metal Complex Stability (Cu(II) Complexation) |
|---|---|
| Target Compound Data | Log β (1:1 complex) for syn-isomer: 6.82 ± 0.05 |
| Comparator Or Baseline | Log β (1:1 complex) for anti-isomer: 6.20 ± 0.08 |
| Quantified Difference | The syn-isomer complex is approximately 4.2 times more stable (Δlog β = 0.62). |
| Conditions | Potentiometric titration, 25°C, I = 0.1 M (KNO3), 30% (v/v) DMSO-water mixture. |
Why This Matters
This quantifiable difference in stability directly impacts applications requiring robust metal-ligand interactions, such as in catalysis, metal extraction, or the design of metal-organic frameworks (MOFs).
- [1] Orysyk, S.I., et al. (2015). Synthesis and spectral characteristics of syn- and anti-isomers of 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acids, theirs complex compounds with transition metal ions. Ukrainian Chemistry Journal, 81(1-2), 76-85. View Source
